![molecular formula C17H15NO2S B14624351 2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid CAS No. 54466-95-4](/img/structure/B14624351.png)
2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole nucleus, which is a common structural motif in many bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid can be achieved through various synthetic routes. One common method involves the heteroannulation of 2-haloaniline derivatives with phenylacetyl under mild conditions, catalyzed by palladium complexes . Another approach is the copper-catalyzed intermolecular C-H amination of enamines under microwave irradiation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds are used under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anti-inflammatory, and anticancer agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, modulating their activity . This binding can lead to various biological effects, such as inhibition of viral replication, reduction of inflammation, and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
3-Indolepropionic acid: Known for its antioxidant properties and potential therapeutic applications in neurodegenerative diseases.
2-Phenylindole: A parent structure for selective estrogen receptor modulators (SERMs) with distinct pharmacological properties.
Uniqueness: 2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid is unique due to its sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
54466-95-4 |
|---|---|
Formule moléculaire |
C17H15NO2S |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
2-[(2-phenyl-1H-indol-3-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C17H15NO2S/c1-11(17(19)20)21-16-13-9-5-6-10-14(13)18-15(16)12-7-3-2-4-8-12/h2-11,18H,1H3,(H,19,20) |
Clé InChI |
WHWVWOSKGTWQRR-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)SC1=C(NC2=CC=CC=C21)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylsulfanyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14624289.png)
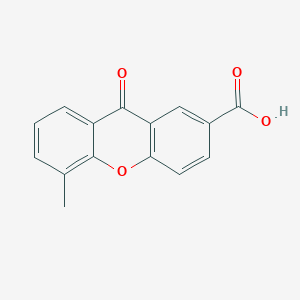
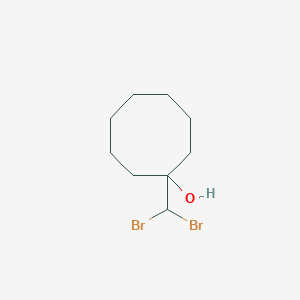
![(tert-Butylperoxy)[(1,1-diphenylethyl)peroxy]dimethylsilane](/img/structure/B14624311.png)
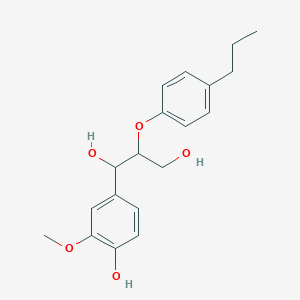


![Benzoic acid, 4-chloro-2-[(3,4-dimethylphenyl)amino]-](/img/structure/B14624334.png)
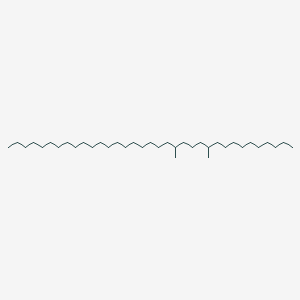
![N,N-Dimethyl-N'-(4-{[6-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)urea](/img/structure/B14624346.png)

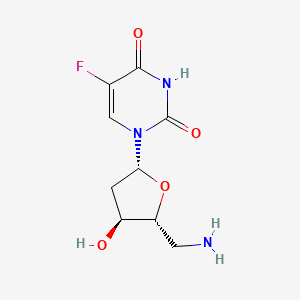
![2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane](/img/structure/B14624368.png)
